molecular formula C10H11ClF3N B3150367 4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride CAS No. 68755-44-2

4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride

Cat. No.: B3150367
CAS No.: 68755-44-2
M. Wt: 237.65 g/mol
InChI Key: OZHFWZYKRYFCJI-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an indenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps, starting with the construction of the indenamine core followed by the introduction of the trifluoromethyl group. Common synthetic routes include:

  • Indenamine Synthesis: The indenamine core can be synthesized through a Friedel-Crafts alkylation reaction, where an appropriate aromatic compound is reacted with an alkyl halide in the presence of a Lewis acid catalyst.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid. The reaction conditions typically involve heating and the use of a strong base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can introduce different functional groups at the indenamine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-carboxylic acid

  • Reduction: 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol or 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological molecules.

  • Medicine: The compound has potential therapeutic applications, particularly in the design of new drugs targeting various diseases.

  • Industry: It is used in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group is highly electronegative, which can influence the compound's binding affinity to biological targets. The exact mechanism would vary based on the specific application and target molecule.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenol: Used in polymer synthesis and as a reagent in organic chemistry.

  • Trifluoromethylated Indoles: Used in pharmaceutical research for their biological activity.

  • Trifluoromethylated Benzene Derivatives: Commonly used in materials science and agrochemicals.

Uniqueness: 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific indenamine structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties compared to other trifluoromethylated compounds.

Properties

IUPAC Name

4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14;/h1-3,9H,4-5,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHFWZYKRYFCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68755-44-2
Record name 1H-Inden-1-amine, 2,3-dihydro-4-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68755-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride
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4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride
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4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride
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4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride
Reactant of Route 5
4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride
Reactant of Route 6
4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride

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